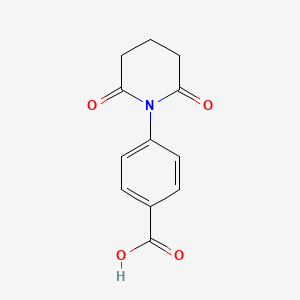
3,5-Dimethyl-1-nitrosopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-nitrosopiperidine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties. This compound is characterized by a piperidine ring substituted with two methyl groups at positions 3 and 5, and a nitroso group at position 1. It is of interest in various fields of scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This can be achieved by reacting 3,5-dimethylpiperidine with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale nitrosation reactions, ensuring strict control over reaction conditions to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-nitrosopiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: The compound is studied for its potential biological effects, including its role as a mutagen and carcinogen.
Medicine: Research is ongoing to understand its potential impacts on human health and its mechanisms of action.
Industry: It may be used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA, leading to mutagenesis and carcinogenesis . The primary molecular targets include DNA bases, where the compound forms adducts that can result in mutations.
Comparación Con Compuestos Similares
3,5-Dimethyl-1-nitrosopiperidine can be compared with other nitrosamines, such as N-nitrosopiperidine and N-nitrosopyrrolidine. While all these compounds share the nitroso functional group, their biological activities and carcinogenic potentials can vary significantly. For instance, N-nitrosopiperidine is a potent esophageal carcinogen, whereas N-nitrosopyrrolidine primarily induces liver tumors .
List of Similar Compounds
- N-nitrosopiperidine
- N-nitrosopyrrolidine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
These comparisons highlight the unique aspects of this compound, particularly its specific metabolic pathways and resultant biological effects.
Propiedades
Número CAS |
78338-31-5 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
QGLSEFISGRBIML-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)N=O)C |
Presión de vapor |
0.03 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


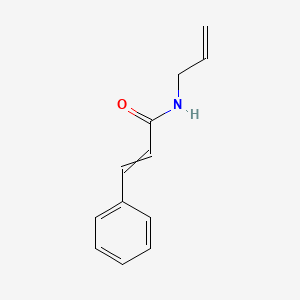
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
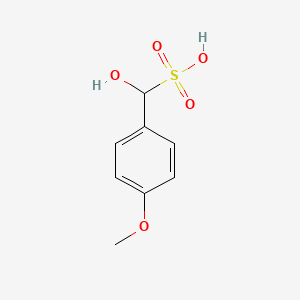
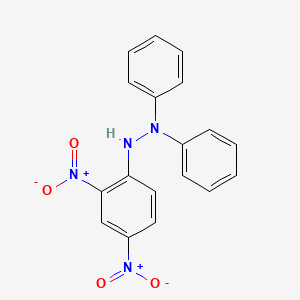
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
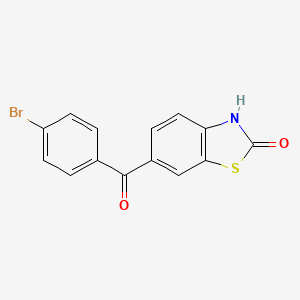
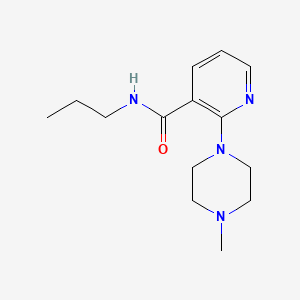
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)


